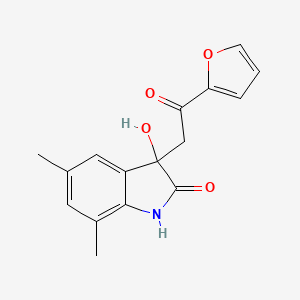

3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5,7-dimethylindolin-2-one

Description

3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5,7-dimethylindolin-2-one is a synthetic indolinone derivative characterized by a fused bicyclic structure with a hydroxyl group at the 3-position, methyl substituents at the 5- and 7-positions, and a 2-(furan-2-yl)-2-oxoethyl side chain. Limited direct studies on this compound are available in the provided evidence, but its structural features align with analogs explored in medicinal chemistry .

Properties

IUPAC Name |

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5,7-dimethyl-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-9-6-10(2)14-11(7-9)16(20,15(19)17-14)8-12(18)13-4-3-5-21-13/h3-7,20H,8H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNWSVJOFXWQEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(C(=O)N2)(CC(=O)C3=CC=CO3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5,7-dimethylindolin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

The molecular formula of the compound is with a molar mass of 271.27 g/mol. The structure includes a furan ring and an indolinone moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H13NO4 |

| Molar Mass | 271.27 g/mol |

| CAS Number | 439091-17-5 |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism or inflammatory pathways.

- Interaction with Cellular Targets : It may interact with cellular receptors or transporters, influencing cellular signaling pathways.

Case Studies

Several studies have focused on the biological evaluation of similar indolinone derivatives:

- Study on Antimicrobial Activity : A study evaluated various indolinone derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures to this compound showed significant inhibitory effects on bacterial growth .

- Antioxidant Activity Assessment : In vitro assays were conducted to measure the radical scavenging activity of indolinone derivatives. Results demonstrated that compounds with furan substitutions exhibited higher antioxidant potential compared to their non-furan counterparts .

- Inflammation Model Studies : Animal models have been employed to assess the anti-inflammatory effects of related compounds. These studies showed a reduction in inflammation markers when treated with indolinone derivatives, suggesting potential therapeutic applications for inflammatory conditions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that derivatives of indolinone structures can inhibit the growth of various cancer cell lines. For instance, the presence of the furan moiety enhances the compound's ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways. This mechanism is crucial for developing new anticancer agents that target resistant cancer types.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against a range of bacteria and fungi, making it a candidate for developing new antibiotics or antifungal agents. The furan ring contributes to its interaction with microbial enzymes, which could lead to novel therapeutic strategies against resistant strains.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound shows promise in reducing inflammation. Research has demonstrated that it can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Material Science

Organic Electronics

The unique electronic properties of 3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5,7-dimethylindolin-2-one make it suitable for applications in organic electronics. Its ability to act as an electron donor or acceptor can be harnessed in organic photovoltaic devices and organic light-emitting diodes (OLEDs). The compound's stability and efficiency in charge transport are key factors driving research in this area.

Dyes and Pigments

The vibrant color properties of this compound allow it to be used as a dye or pigment in various applications, including textiles and coatings. Its stability under light exposure makes it an attractive option for long-lasting colorants.

Biological Probes

Fluorescent Probes

Due to its structural features, this compound can be utilized as a fluorescent probe for biological imaging. Its ability to emit fluorescence upon excitation makes it useful for tracking cellular processes in real-time. This application is particularly valuable in studying cancer cell dynamics and drug interactions at the molecular level.

Enzyme Inhibitors

The compound's structure allows it to interact with specific enzymes, making it a potential inhibitor for various biochemical pathways. This property is being explored for developing therapeutic agents that can modulate enzyme activity in diseases like diabetes and neurodegenerative disorders.

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other indolinone and heterocyclic derivatives, which are often optimized for drug-like properties. Below is a comparative analysis based on structural analogs and available

Key Observations:

However, the furan ring may confer distinct binding interactions compared to phenyl or pyrazole groups in other analogs.

Metabolic Stability : Compounds like De-Xy-[S2200] and 5-CA-2-HM-MCBX exhibit metabolic pathways dominated by hydroxylation and glucuronidation . The 3-hydroxy group in the target compound may render it susceptible to phase II metabolism, similar to 5-CA-2-HM-MCBX.

Structural Flexibility : The 2-oxoethyl side chain in the target compound introduces conformational flexibility, contrasting with rigid quinazoline or benzoic acid cores in other analogs. This could influence target selectivity and off-target effects.

Data Gaps and Limitations:

- No direct pharmacological or toxicity data for the target compound are available in the provided evidence.

Research Findings and Implications

Synthetic Accessibility: The compound’s synthesis likely involves coupling a furan-2-yl-oxoethyl fragment to a pre-functionalized indolinone core, akin to methods described for AZD1152 intermediates .

Toxicity Considerations: Hydroxy-substituted indolinones (e.g., 3-hydroxy analogs) often exhibit moderate hepatotoxicity due to reactive metabolite formation , suggesting the need for preclinical safety profiling.

Target Potential: Indolinone derivatives are frequently explored as kinase inhibitors. The furan ring’s electron-rich nature could mimic ATP’s adenine binding in kinase active sites, a hypothesis supported by studies on similar heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.